N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAHHRBFVCEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide typically involves the reaction of 4-cyanobenzyl chloride with morpholine-4-carboxamide under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction conditions may vary, but it generally requires a solvent like dichloromethane and is conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Hydrolysis
The carboxamide group undergoes acidic or basic hydrolysis to form the corresponding carboxylic acid or amine. For instance:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Nucleophilic Substitution
The morpholine ring may undergo nucleophilic substitution at the nitrogen center. For example, alkylating agents (e.g., alkyl halides) can modify the molecule:
Cyanophenylmethyl Group Reactivity
The cyanophenylmethyl group (C₆H₄-CN-CH₂-) contributes to the compound’s reactivity:
-
Hydrolysis of the cyano group : Under acidic or basic conditions, the cyano group can convert to a carboxylic acid or amide, though this may require harsh conditions .
-
Electrophilic substitution : The aromatic ring may undergo reactions such as nitration or methylation, depending on substitution patterns .
Biological Reactivity
While direct biological data for this compound is limited, structural analogs (e.g., morpholino thiophenes) exhibit antimicrobial activity against Mycobacterium tuberculosis . Key features influencing activity include:
-
Carboxamide group : Critical for binding to targets; ester modifications reduce potency .
-
Cyanophenylmethyl substituent : Enhances lipophilicity and interactions with enzymes or receptors .
Comparative Analysis of Structurally Similar Compounds
Reaction Conditions and Optimization
Palladium-catalyzed reactions for similar morpholine derivatives often employ:
| Parameter | Typical Conditions | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ with ligands (e.g., L7) | |
| Base | NaO*t-Bu (dry conditions) | |
| Temperature | 20–100°C | |
| Reaction Time | 20–24 hours |
Table 1: Reaction Yields for Pd-Catalyzed Coupling
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | L7 | NaO*t-Bu | 80 | 59 |
| 2 | L14 | NaO*t-Bu | 75 | 40 |
Table 2: SAR Data for Amide Modifications
| Modification | MIC (H37RvLP) | Microsomal Stability |
|---|---|---|
| Primary amide | 0.72 ± 0.30 μM | Moderate |
| N-methyl amide | Similar potency | Reduced stability |
| Weinreb amide | Moderate MIC | Improved stability |
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Resulting in the formation of amines or alcohols.
- Substitution : Allowing for the creation of substituted morpholine derivatives.
Biology
This compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific biological targets, which can modulate their activity. Key areas of research include:
- Investigating its role in cellular signaling pathways.
- Exploring its effects on enzyme activity and receptor interactions, particularly in cancer models .
Medicine
This compound has been investigated for potential therapeutic effects, including:
- Anti-inflammatory properties : Studies suggest that it may inhibit inflammatory pathways.
- Analgesic effects : Preliminary data indicate potential pain-relief applications.
- Cancer treatment : It shows promise as a compound that could inhibit tumor growth by targeting specific cancer cell lines, particularly those with KRAS mutations .
Case Study 1: Anti-Cancer Activity
A study explored the efficacy of this compound in inhibiting cell proliferation in prostate cancer models. The compound demonstrated significant anti-tumor activity, reducing tumor growth by up to 68% in treated groups compared to control groups .
Case Study 2: Receptor Binding Studies
Research involving this compound as a ligand revealed its ability to bind selectively to certain receptors involved in disease processes. This binding could potentially lead to the development of new therapeutic agents targeting these pathways .
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Key Morpholine Carboxamides
Key Observations :
Key Observations :
- Compound 11c () was synthesized via a coupling reaction with a high yield (71.8%) and validated by melting point, IR, and NMR .
- Derivatives like N-(2-aminoethyl)morpholine-4-carboxamide () utilize epoxide ring-opening strategies, achieving yields up to 91% .
- The absence of synthetic details for this compound suggests a need for further methodological exploration.
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Key Observations :
- The carboxamide C=O stretch at ~1627 cm⁻¹ (IR) and morpholine proton signals at 3.36–3.71 ppm (¹H-NMR) are consistent across morpholine carboxamides .
- The crystal structure of N-(4-chlorophenyl)morpholine-4-carboxamide () reveals chair conformations for the morpholine ring and intermolecular N—H⋯O hydrogen bonding, which may enhance stability and solubility .
Biological Activity
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a cyanophenyl group. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been observed to modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways that affect cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may have potential as an anticancer agent. For instance, it has shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
- Antiviral Properties : Some studies indicate that derivatives of this compound may possess antiviral activity against specific viruses, making it a candidate for further investigation in antiviral drug development .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of this compound against KRAS G12C mutant cancer cells, researchers found that the compound significantly reduced tumor growth in treated xenograft models. The study highlighted a dose-dependent response with notable reductions in tumor weight and volume following treatment .
Case Study 2: Antiviral Activity
Another investigation into the antiviral properties of related compounds revealed that modifications to the morpholine structure enhanced binding affinity to viral targets. This suggests that this compound could be optimized for improved antiviral efficacy .
Research Findings Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via carboxamide coupling reactions. A standard approach involves reacting 4-cyanobenzylamine with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternative routes use coupling agents like carbonyldiimidazole (CDI) to activate the carbonyl group for nucleophilic attack by the amine. Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Structural confirmation requires , , and high-resolution mass spectrometry (HRMS). For example, analogous compounds (e.g., quinazoline derivatives) show diagnostic peaks at δ 3.5–4.0 ppm (morpholine protons) and δ 7.5–8.0 ppm (aromatic protons) in .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive structural proof, including bond lengths, angles, and conformation of the morpholine ring (chair conformation observed in related structures) . SHELX software is widely used for refinement .
- Spectroscopy :
- NMR : identifies proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm; aromatic protons from the 4-cyanophenyl group at δ 7.6–7.8 ppm). confirms carbonyl carbons (~165 ppm) and nitrile carbons (~118 ppm) .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step in the synthesis of morpholine carboxamides?
- Methodological Answer :
- Parameter tuning :
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbonyl chloride intermediate) .
- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by acting as a nucleophilic catalyst .
- Solvent selection : Anhydrous dichloromethane or THF improves reagent solubility and reduces water interference.
- Work-up : Extract unreacted starting materials with ethyl acetate/water partitions. Monitor reaction progress via TLC (silica gel, UV detection) .
Q. How should researchers address contradictions in crystallographic data between different studies?
- Methodological Answer :
- Comparative analysis : Evaluate crystallization conditions (e.g., solvent polarity, temperature). For example, polar solvents like methanol may favor different hydrogen-bonding networks (e.g., N–H···O chains along [100] in ) .
- Complementary techniques : Pair X-ray data with DFT calculations to assess conformational stability. For instance, morpholine chair vs. boat conformations can be modeled using Gaussian software with B3LYP/6-31G(d) basis sets .
- Data deposition : Cross-validate with databases like the Cambridge Structural Database (CSD) to identify outliers .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition assays :
- Protocol : Incubate the compound with target enzymes (e.g., kinases, proteases) at varying concentrations (1 nM–100 µM) in pH 7.4 buffer. Measure activity via fluorescence or absorbance (e.g., NADH depletion for oxidoreductases) .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%).
- Cell-based assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Calculate IC values via nonlinear regression .
- Mechanistic studies : Employ Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
